molecular formula C29H24N2O3S B11525703 (2Z,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11525703
M. Wt: 480.6 g/mol
InChI Key: PSRXPVFCDRJUHT-WPWMEQJKSA-N
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Description

(2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, methoxy groups, and naphthalenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-[(naphthalen-1-yl)methoxy]benzaldehyde with 2-[(3-methylphenyl)imino]thiazolidin-4-one under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    p-Toluenesulfonic acid, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of both naphthalenyl and methylphenyl groups. This combination of substituents imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C29H24N2O3S

Molecular Weight

480.6 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H24N2O3S/c1-19-7-5-11-23(15-19)30-29-31-28(32)27(35-29)17-20-13-14-25(26(16-20)33-2)34-18-22-10-6-9-21-8-3-4-12-24(21)22/h3-17H,18H2,1-2H3,(H,30,31,32)/b27-17+

InChI Key

PSRXPVFCDRJUHT-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)S2

Origin of Product

United States

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